molecular formula C₁₁H₁₉NO₇ B142040 N-(1-Deoxy-D-fructosyl)-L-proline CAS No. 29118-61-4

N-(1-Deoxy-D-fructosyl)-L-proline

Cat. No. B142040
CAS RN: 29118-61-4
M. Wt: 277.27 g/mol
InChI Key: QQBMYMKLRZUCDK-JZKKDOLYSA-N
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Description

“N-(1-Deoxy-D-fructosyl)-L-proline” is a chemical compound with the molecular formula C₁₁H₁₉NO₇ and a molecular weight of 277.27 g/mol . It is also known as an Amadori product .


Synthesis Analysis

A putative biogenic pathway has been proposed where 3-deoxyglucosone and γ-N-(1-deoxy-D-fructosyl)-aminobutyric acid are potential precursors of ternatusine A. 3-Deoxyglucosone reacts with the amino group of γ-N-(1-deoxy-D-fructosyl)-aminobutyric acid to obtain intermediate 1, followed by intramolecular nucleophilic addition . Another synthesis method involves the use of the glycated building block Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH (Fmoc-Lys(Glc,Boc)-OH), which was synthesized in two steps starting from unprotected d-fructose and Fmoc-l-lysine hydrochloride .

Scientific Research Applications

Crystal Structure Analysis

N-(1-Deoxy-D-fructosyl)-L-proline (Fru-Pro), an Amadori compound, has been studied for its crystal structure. Researchers have reported the crystal structure data of Fru-Pro and its isomorphous crystalline forms. These studies detail the molecular geometry, conformation, and hydrogen bonding within the compound, contributing significantly to the understanding of its structural properties (Tarnawski et al., 2007); (Mossine et al., 2007).

Immunomodulatory Effects

Fru-Pro has been investigated for its immunomodulatory effects. In a study focusing on its impact on the immune response in mice, it was found that Fru-Pro exhibits immunostimulating properties, suggesting its potential as an immune response modulator (Tarnawski et al., 2007).

Role in Food Industry

Fru-Pro is an important precursor for thermally generated aromas in the food industry. Its role in the formation of aroma compounds through thermal treatment highlights its significance in food processing and flavor enhancement (Hofmann, 1998).

Enzymatic Activity

Enzymatic reactions involving Fru-Pro have been studied, particularly in the context of the oxidation of amino acids. These studies provide insights into the biochemical pathways and enzymatic processes in which Fru-Pro plays a role, enhancing our understanding of its biochemical functions (Wagner & Jorns, 2000).

Formation and Degradation in Maillard Reaction

The Maillard reaction involving Fru-Pro has been explored to understand its role in the formation of colored compounds and its degradation process. This research contributes to the broader understanding of the Maillard reaction in food chemistry and its implications in food processing (Britt et al., 2004).

properties

IUPAC Name

(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBMYMKLRZUCDK-JZKKDOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306343
Record name 1-Deoxy-1-L-proline-D-fructose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Deoxy-D-fructosyl)-L-proline

CAS RN

29118-61-4
Record name 1-Deoxy-1-L-proline-D-fructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29118-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Deoxy-D-fructosyl)-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Proline, 1-(1-deoxy-D-fructos-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Deoxy-1-L-proline-D-fructose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-DEOXY-D-FRUCTOSYL)-L-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM3B50NJ2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Deoxy-D-fructosyl)-L-proline
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N-(1-Deoxy-D-fructosyl)-L-proline
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N-(1-Deoxy-D-fructosyl)-L-proline
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Reactant of Route 6
N-(1-Deoxy-D-fructosyl)-L-proline

Citations

For This Compound
1
Citations
김영배, 원도희, 정태화 - 생약학회지, 1980 - papersearch.net
감초는 $quot;명의별록$quot;에서 국노(國老)로 표시하였고, 도홍경은 처방중 넣지 않는 처방이 적을 정도라고 표현함과 방약합편에서만도 총 467개 처방중 감초가 290개 처방에 수록되었고, …
Number of citations: 0 papersearch.net

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